molecular formula C21H23F3N2O4 B11479871 ethyl N-[(2-ethoxyphenyl)carbonyl]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]alaninate

ethyl N-[(2-ethoxyphenyl)carbonyl]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]alaninate

Cat. No.: B11479871
M. Wt: 424.4 g/mol
InChI Key: GGROSPBFQNWSGW-UHFFFAOYSA-N
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Description

Ethyl N-[(2-ethoxyphenyl)carbonyl]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]alaninate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes ethoxyphenyl, trifluoromethyl, and methylphenyl groups, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(2-ethoxyphenyl)carbonyl]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]alaninate typically involves multiple steps, including the formation of intermediate compounds. The process may involve the use of reagents such as ethyl chloroformate, 2-ethoxyaniline, and 4-methylaniline under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(2-ethoxyphenyl)carbonyl]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]alaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl N-[(2-ethoxyphenyl)carbonyl]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]alaninate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl N-[(2-ethoxyphenyl)carbonyl]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]alaninate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-(2-ethoxyphenyl)carbamate
  • Ethyl N-(4-ethoxyphenyl)carbamate
  • Ethyl N-(5-chloro-2-methoxyphenyl)carbamate

Uniqueness

Ethyl N-[(2-ethoxyphenyl)carbonyl]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]alaninate stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group can enhance metabolic stability, increase binding affinity to targets, and improve overall efficacy in various applications.

Properties

Molecular Formula

C21H23F3N2O4

Molecular Weight

424.4 g/mol

IUPAC Name

ethyl 2-[(2-ethoxybenzoyl)amino]-3,3,3-trifluoro-2-(4-methylanilino)propanoate

InChI

InChI=1S/C21H23F3N2O4/c1-4-29-17-9-7-6-8-16(17)18(27)26-20(21(22,23)24,19(28)30-5-2)25-15-12-10-14(3)11-13-15/h6-13,25H,4-5H2,1-3H3,(H,26,27)

InChI Key

GGROSPBFQNWSGW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC(C(=O)OCC)(C(F)(F)F)NC2=CC=C(C=C2)C

Origin of Product

United States

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